molecular formula C39H60N8O9 B10850214 Lvvapwt

Lvvapwt

Cat. No.: B10850214
M. Wt: 784.9 g/mol
InChI Key: AHEGGNDTVLEUNO-YIHGEGNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LVVAPWT is a neuropeptide with the chemical formula C39H60N8O9. It consists of seven amino acid residues: leucine, valine, valine, alanine, proline, tryptophan, and threonine . This compound is known for its biological activity and is primarily studied for its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LVVAPWT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

LVVAPWT can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

LVVAPWT has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and neuropeptide function.

    Medicine: Potential therapeutic applications in neurodegenerative diseases and pain management.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of LVVAPWT involves its interaction with specific receptors on the cell surface. Upon binding to these receptors, it can activate various intracellular signaling pathways, leading to physiological responses. The exact molecular targets and pathways can vary depending on the biological context but often involve G-protein coupled receptors (GPCRs) and downstream effectors like cyclic AMP (cAMP) and protein kinase A (PKA).

Comparison with Similar Compounds

Similar Compounds

    LVVYPWT: A similar peptide with a tyrosine residue instead of alanine.

    LVVAPWTG: An extended version with an additional glycine residue.

    LVVAPWTA: An analog with an alanine residue at the C-terminus.

Uniqueness

LVVAPWT is unique due to its specific sequence of amino acids, which confers distinct biological activity and receptor specificity. Its ability to interact with particular receptors and activate specific signaling pathways sets it apart from other similar peptides.

Properties

Molecular Formula

C39H60N8O9

Molecular Weight

784.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C39H60N8O9/c1-19(2)16-26(40)33(49)44-31(21(5)6)37(53)45-30(20(3)4)36(52)42-22(7)38(54)47-15-11-14-29(47)35(51)43-28(34(50)46-32(23(8)48)39(55)56)17-24-18-41-27-13-10-9-12-25(24)27/h9-10,12-13,18-23,26,28-32,41,48H,11,14-17,40H2,1-8H3,(H,42,52)(H,43,51)(H,44,49)(H,45,53)(H,46,50)(H,55,56)/t22-,23+,26-,28-,29-,30-,31-,32-/m0/s1

InChI Key

AHEGGNDTVLEUNO-YIHGEGNXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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